2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring fused with a sulfone group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring. Its unique structure imparts significant chemical stability and reactivity, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.
Sulfone Introduction: The benzothiazole ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Acetamide Formation: The acetamide moiety is introduced by reacting the sulfone-substituted benzothiazole with an appropriate acylating agent, such as acetic anhydride.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the benzothiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethyl iodide, acetic anhydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-(4-Trifluoromethylphenyl)acetamide:
Benzothiazole-2-sulfonamide: Similar core structure but different functional groups, leading to varied chemical and biological properties.
Uniqueness
The presence of both the benzothiazole ring and the trifluoromethyl-substituted phenyl ring in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-5-7-11(8-6-10)20-14(22)9-21-15(23)12-3-1-2-4-13(12)26(21,24)25/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCOFFTNPTOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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